N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenethylamine moiety linked via an acetamide bridge to a 5-methylbenzofuran ring.
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C21H23NO4/c1-14-4-6-18-17(10-14)16(13-26-18)12-21(23)22-9-8-15-5-7-19(24-2)20(11-15)25-3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,22,23) |
InChI Key |
HQYLAVBSQJDAIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Optimization of Cyclization Conditions
Cyclization efficiency depends on acid catalysts (e.g., H₂SO₄, polyphosphoric acid) and solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may require higher temperatures (110–130°C). Yields range from 65–78%.
Amide Coupling Strategies
The target acetamide is synthesized via two primary routes:
Direct Thermal Condensation
In a method adapted from Uriarte et al. (1995), 2-(5-methyl-1-benzofuran-3-yl)acetic acid (10 mmol) is refluxed with 2-(3,4-dimethoxyphenyl)ethylamine (10 mmol) in benzene for 7 hours. The reaction is monitored by thin-layer chromatography (TLC), and solvent removal yields a crude solid. Purification via flash chromatography (dichloromethane/methanol, 95:5) affords the product in 67% yield.
Key Parameters:
-
Solvent: Benzene or toluene (non-polar, high-boiling).
-
Temperature: Reflux (~80°C for benzene).
-
Limitations: Prolonged heating may degrade heat-sensitive substrates.
Coupling Reagent-Mediated Synthesis
Patent WO2018229193A1 describes using carbodiimide reagents (e.g., EDCl, DCC) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or tetrahydrofuran (THF). The acid (1 eq) is activated with EDCl (1.2 eq) and HOBt (1.1 eq) at 0°C for 30 minutes, followed by addition of the amine (1.1 eq). The mixture is stirred at room temperature for 12–24 hours, yielding the acetamide in 72–85% purity after aqueous workup.
Advantages:
-
Higher yields (75–82%) compared to thermal methods.
Purification and Characterization
Flash Chromatography
Crude products are purified using silica gel chromatography with gradients of DCM and methanol (95:5 to 90:10). Fractions containing the product (Rf = 0.3–0.4) are pooled and concentrated.
Crystallization
Crystallization from benzene/petroleum ether (1:1) yields colorless needles. Slow evaporation at 4°C enhances crystal quality for X-ray diffraction studies.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, benzofuran-H), 6.85–6.75 (m, 3H, aromatic), 3.88 (s, 6H, OCH₃), 3.62 (t, J = 6.8 Hz, 2H, CH₂N), 2.91 (t, J = 6.8 Hz, 2H, CH₂Ar), 2.42 (s, 3H, CH₃).
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Thermal condensation | Benzene, reflux, 7 h | 67% | 95% | |
| EDCl/HOBt coupling | DCM, rt, 24 h | 82% | 98% | |
| Crystallization | Benzene/petroleum ether | 89% | 99% |
Thermal methods are cost-effective but lower-yielding, while coupling reagents improve efficiency at higher reagent costs. Crystallization enhances purity but requires optimized solvent systems.
Scale-Up Considerations
Industrial-scale synthesis (Patent JP2022046498A) emphasizes:
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, reduced derivatives, and substituted acetamides.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 325.42 g/mol. Its structure features a benzofuran moiety, which is known for its diverse biological activities. The presence of methoxy groups on the phenyl ring enhances its lipophilicity, potentially improving its pharmacokinetic properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide. For instance, derivatives containing benzofuran structures have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action often involves disruption of bacterial cell walls or inhibition of essential enzymes .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer properties. Research has indicated that compounds with similar frameworks exhibit cytotoxic effects against a range of cancer cell lines, including Hep-2 and P815 cells. The IC50 values for these compounds often fall within the range of 3.25 mg/mL to 17.82 mg/mL, indicating moderate to high potency against these cell lines .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The compound is compared below with structurally related analogues, focusing on substituent variations, physicochemical properties, and synthetic methodologies.
Table 1: Structural and Physicochemical Comparison
Key Differences in Substituents and Implications
a) Benzofuran Substituents
- Target vs.
- Target vs. 879928-28-6 : The 5-methyl vs. 4,6-dimethyl substitution alters benzofuran planarity, which may influence π-π stacking interactions in biological systems .
b) Phenethyl Group Variations
- Target vs. Rip-B : Replacing benzofuran-acetamide (target) with benzamide (Rip-B) removes the heterocyclic ring, reducing conformational rigidity and hydrogen-bonding capacity .
- Target vs. BH36991 : The 3,4-dimethoxyphenethyl group (target) provides electron-donating methoxy groups, improving solubility over BH36991’s lipophilic 2,5-dimethylphenyl group .
c) Heterocycle Replacements
- Benzothiazole Analogues () : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide replace benzofuran with benzothiazole, introducing electronegative trifluoromethyl groups that enhance metabolic stability .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic compound recognized for its potential biological activities, particularly in the realms of neuropharmacology and anti-inflammatory research. This article delves into its biological activity, synthesis methods, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is C21H23NO4, with a molecular weight of approximately 353.4 g/mol. Its structure includes a 3,4-dimethoxyphenyl group and a 5-methyl-benzofuran moiety attached to an acetamide functional group. This unique configuration suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H23NO4 |
| Molecular Weight | 353.4 g/mol |
| LogP | 4.0115 |
| Polar Surface Area | 47.602 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Neurotransmitter Modulation
Research indicates that this compound may modulate neurotransmitter systems, particularly serotonin and dopamine receptors. Such modulation is crucial for developing treatments for mood disorders such as depression and anxiety. A study highlighted that compounds with similar structures have shown significant effects on serotonin receptor activity, suggesting that this compound could exhibit similar properties.
Anti-inflammatory Properties
Compounds related to this compound have been investigated for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can reduce inflammation markers in various cell lines, indicating potential use in pain management therapies.
Research Findings and Case Studies
Case Study 1: Neuropharmacological Effects
A study published in a pharmacology journal explored the effects of the compound on animal models of depression and anxiety. The results showed that administration of the compound led to significant reductions in depressive-like behaviors compared to control groups. The mechanism was attributed to enhanced serotonergic activity in the brain.
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, this compound was tested against lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of Benzofuran Derivative : The initial step involves synthesizing the benzofuran moiety through cyclization reactions.
- Formation of Acetamide : The acetamide functional group is introduced via nucleophilic substitution reactions.
- Final Coupling Reaction : The final product is obtained by coupling the benzofuran derivative with the 3,4-dimethoxyphenethylamine derivative.
These methods can vary based on desired yield and purity levels.
Q & A
Q. Q1. What are the key structural features of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide, and how do they influence its chemical reactivity?
Answer: The compound comprises three critical moieties:
- A 5-methylbenzofuran core contributing aromaticity and potential π-π stacking interactions.
- A 3,4-dimethoxyphenethyl group linked via an ethyl spacer, enhancing lipophilicity and hydrogen-bonding capacity.
- An acetamide bridge enabling nucleophilic reactions (e.g., hydrolysis or substitution).
The methoxy groups on the phenyl ring increase electron density, influencing electrophilic substitution patterns. The methyl substituent on the benzofuran ring sterically hinders certain reactions, while the acetamide group’s planarity facilitates intermolecular interactions. Structural characterization via NMR, X-ray crystallography, and LC-MS is essential to confirm purity and reactivity .
Q. Q2. What synthetic routes are commonly employed to prepare this compound, and how can reaction conditions be optimized?
Answer: A typical multi-step synthesis involves:
Benzofuran core synthesis : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.
Acetamide coupling : Reacting the benzofuran acetic acid derivative with 3,4-dimethoxyphenethylamine using coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane.
Q. Optimization strategies :
- Catalysts : Use Pd-based catalysts for Suzuki-Miyaura cross-coupling to introduce aryl groups.
- Temperature : Maintain ≤0°C during coupling to minimize side reactions.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization for ≥95% purity .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., anti-inflammatory vs. inconsistent potency)?
Answer: Discrepancies often arise from:
- Assay variability : Standardize in vitro models (e.g., COX-2 inhibition assays) and use primary cells instead of immortalized lines.
- Purity : Confirm compound integrity via HPLC (>99% purity) and LC-MS to exclude degradants.
- Solubility : Use DMSO stocks at <0.1% v/v to avoid solvent interference.
Case study : Inconsistent IC₅₀ values in COX-2 assays may stem from enzyme source differences (human recombinant vs. murine). Validate findings with orthogonal assays (e.g., NF-κB luciferase reporters) .
Q. Q4. What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes, receptors)?
Answer:
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (KD).
- Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding poses, prioritizing the benzofuran and methoxyphenyl groups as key pharmacophores.
- Mutagenesis : Validate target engagement by mutating predicted binding residues (e.g., Tyr385 in COX-2) and assessing activity loss .
Q. Q5. How does the substitution pattern on the benzofuran ring (e.g., 5-methyl vs. 5-ethyl) alter the compound’s pharmacological profile?
Answer: Comparative SAR studies reveal:
- 5-Methyl : Enhances metabolic stability by reducing CYP450-mediated oxidation.
- 5-Ethyl : Increases lipophilicity (logP +0.5), improving blood-brain barrier penetration but risking hepatotoxicity.
Q. Data example :
| Substituent | logP | IC₅₀ (COX-2, nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 5-Methyl | 3.2 | 45 ± 3.1 | 120 ± 15 |
| 5-Ethyl | 3.7 | 38 ± 2.8 | 90 ± 10 |
Use QSAR models to balance potency and safety .
Q. Q6. What analytical techniques are critical for confirming the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose to pH 1–13 buffers, UV light (ICH Q1B), and oxidative stress (H2O2).
- LC-MS/MS : Identify degradation products (e.g., demethylation of methoxy groups).
- Pharmacokinetics : Assess plasma stability in rodent models using LC-MS/MS, focusing on esterase-mediated hydrolysis of the acetamide group .
Methodological Considerations
Q. Q7. How should researchers design in vivo studies to evaluate the compound’s anti-inflammatory efficacy?
Answer:
- Model selection : Use carrageenan-induced paw edema (acute) or collagen-induced arthritis (chronic) in rats.
- Dosing : Administer orally (10–50 mg/kg) with pharmacokinetic sampling at 0, 1, 3, 6, 12, 24 h.
- Biomarkers : Measure serum TNF-α, IL-6, and prostaglandin E2 via ELISA.
- Histopathology : Confirm reduced neutrophil infiltration and synovitis in treated groups .
Q. Q8. What strategies mitigate toxicity risks during preclinical development?
Answer:
- AMES test : Screen for mutagenicity using Salmonella typhimurium TA98/TA100 strains.
- hERG assay : Assess cardiac liability via patch-clamp electrophysiology (IC₅₀ >10 μM desired).
- Metabolite profiling : Identify reactive intermediates (e.g., quinone methides) using trapped glutathione adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
